molecular formula C27H20FN3O5 B11337151 5-(3-fluoro-4-methylphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11337151
M. Wt: 485.5 g/mol
InChI Key: GJORUVMSVKRMSA-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure consists of an oxazole ring fused to a benzofuran ring.
    • Attached to the benzofuran ring, we find a carbamoyl group (CONH₂) and a 4-methoxyphenyl group.
    • The 3-fluoro-4-methylphenyl group is connected to the oxazole ring.
    • Overall, this compound combines diverse functional groups, making it intriguing for research.
  • Its full IUPAC name is quite a mouthful: 5-(3-fluoro-4-methylphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide .
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents:

      Major Products:

  • Scientific Research Applications

      Chemistry: Study of novel reactions and functional group transformations.

      Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).

      Medicine: Potential as a drug candidate (e.g., anticancer, anti-inflammatory).

      Industry: As a starting material for fine chemicals.

  • Mechanism of Action

      Targets: Likely interacts with specific proteins or enzymes.

      Pathways: May affect signaling pathways, gene expression, or metabolic processes.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of benzofuran, oxazole, and diverse substituents sets it apart.

      Similar Compounds: Explore related structures like benzofuran derivatives, oxazole-based drugs, and boron-containing compounds.

    Properties

    Molecular Formula

    C27H20FN3O5

    Molecular Weight

    485.5 g/mol

    IUPAC Name

    5-(3-fluoro-4-methylphenyl)-N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

    InChI

    InChI=1S/C27H20FN3O5/c1-15-7-8-16(13-20(15)28)23-14-21(31-36-23)26(32)30-24-19-5-3-4-6-22(19)35-25(24)27(33)29-17-9-11-18(34-2)12-10-17/h3-14H,1-2H3,(H,29,33)(H,30,32)

    InChI Key

    GJORUVMSVKRMSA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC)F

    Origin of Product

    United States

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